molecular formula C7H13NO B146473 N-Cyclohexylformamide CAS No. 766-93-8

N-Cyclohexylformamide

Cat. No. B146473
Key on ui cas rn: 766-93-8
M. Wt: 127.18 g/mol
InChI Key: SWGXDLRCJNEEGZ-UHFFFAOYSA-N
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Patent
US04125724

Procedure details

A solution of cyclohexyl isocyanate (1.25 g.; 0.01 mole) in 100 ml. anhydrous 1,4-dioxane containing two drops of anhydrous triethylamine was mixed with 0.5 gram 10% Pd-on-carbon and shaken at a pressure of 50 p.s.i. of hydrogen on a Parr low pressure hydrogenator. The uptake of hydrogen was complete in two hours. Work up, as in Example 1, gave 1.15 g. of colorless oil containing a trace of isocyanate. The product was purified by slurrying the oil with Skellysolve B, chilling at -15° C. and decanting the supernatant from the crystalline formamide. After drying under high vacuum, the weight of title product was 1.06 g. (83.5% yield). The ir, nmr and glc were identical to an authentic sample.
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Pd on-carbon
Quantity
0.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
83.5%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]=[C:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H].[N-]=C=O>O1CCOCC1.C(N(CC)CC)C>[CH:1]1([NH:7][CH:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Two
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Six
Name
Pd on-carbon
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Work up, as in Example 1, gave 1.15 g
CUSTOM
Type
CUSTOM
Details
The product was purified
CUSTOM
Type
CUSTOM
Details
decanting the supernatant from the crystalline formamide
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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